molecular formula C13H12OS B8076635 3-(Phenoxymethyl)benzenethiol

3-(Phenoxymethyl)benzenethiol

Cat. No.: B8076635
M. Wt: 216.30 g/mol
InChI Key: VJETYSPELSBJSQ-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)benzenethiol is a substituted aromatic thiol characterized by a phenoxymethyl (-OCH₂C₆H₅) group attached to the benzene ring at the meta position relative to the thiol (-SH) group. Replacing the -CH₂OH group in this analog with -SH yields a molecular formula of C₁₃H₁₂OS, with an estimated molecular weight of ~216.3 g/mol.

Properties

IUPAC Name

3-(phenoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJETYSPELSBJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Phenoxymethyl)benzenethiol with structurally related benzenethiol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Properties/Applications
This compound C₁₃H₁₂OS ~216.3* Not reported Not reported Likely intermediate; potential ligand
3-Methoxybenzenethiol C₇H₈OS 140.2 223–226 Not reported Used as a chemical intermediate
Benzenethiol (Thiophenol) C₆H₆S 110.18 169 -15 Mosquito control; chemical synthesis
3-(tert-Butyldimethylsiloxy)benzenethiol C₁₂H₂₀OSSi 252.43 Not reported Not reported Protected thiol for organic synthesis
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol C₉H₁₀N₂S 178.25 Not reported Not reported Research chemical; synthetic intermediate

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Electron-Donating Groups: The phenoxymethyl and methoxy groups donate electrons via resonance, reducing thiol acidity compared to electron-withdrawing substituents.
  • Boiling Points: 3-Methoxybenzenethiol (223–226°C) has a higher boiling point than thiophenol (169°C) due to increased molecular weight and dipole interactions from the methoxy group .

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